molecular formula C17H20O6S2 B1587401 (S)-(-)-1,2-Propanediol di-p-tosylate CAS No. 60434-71-1

(S)-(-)-1,2-Propanediol di-p-tosylate

Cat. No.: B1587401
CAS No.: 60434-71-1
M. Wt: 384.5 g/mol
InChI Key: QSFWYZTZYVIPGD-UHFFFAOYSA-N
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Description

(S)-(-)-1,2-Propanediol di-p-tosylate is a chemical compound known for its utility in various organic synthesis processes. It is a derivative of 1,2-propanediol, where both hydroxyl groups are replaced by p-toluenesulfonate (tosylate) groups. This compound is often used as an intermediate in the synthesis of more complex molecules due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-1,2-Propanediol di-p-tosylate typically involves the tosylation of (S)-(-)-1,2-propanediol. The reaction is carried out by reacting (S)-(-)-1,2-propanediol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually conducted at low temperatures to prevent any side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and quality. The product is then purified through crystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-1,2-Propanediol di-p-tosylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The tosylate groups can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Reduction Reactions: The tosylate groups can be reduced to form the corresponding alcohols.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Bases: Pyridine, triethylamine, sodium hydroxide

    Solvents: Dichloromethane, tetrahydrofuran, ethanol

Major Products Formed

    Substitution Products: Depending on the nucleophile used, the major products can be amines, ethers, or thioethers.

    Elimination Products: Alkenes are the major products formed during elimination reactions.

    Reduction Products: The corresponding alcohols are formed during reduction reactions.

Scientific Research Applications

(S)-(-)-1,2-Propanediol di-p-tosylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the preparation of biologically active molecules and as a reagent in biochemical assays.

    Medicine: It is used in the synthesis of drug molecules and in the development of new therapeutic agents.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-(-)-1,2-Propanediol di-p-tosylate involves its reactivity as a tosylate ester. The tosylate groups are good leaving groups, making the compound highly reactive in nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethylene glycol di-p-toluenesulfonate
  • Diethylene glycol di-p-toluenesulfonate
  • Triethylene glycol di-p-toluenesulfonate

Uniqueness

(S)-(-)-1,2-Propanediol di-p-tosylate is unique due to its chiral nature, which makes it particularly useful in the synthesis of enantiomerically pure compounds. Its reactivity and stability also make it a valuable intermediate in various organic synthesis processes.

Properties

IUPAC Name

2-(4-methylphenyl)sulfonyloxypropyl 4-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O6S2/c1-13-4-8-16(9-5-13)24(18,19)22-12-15(3)23-25(20,21)17-10-6-14(2)7-11-17/h4-11,15H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFWYZTZYVIPGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)OS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70391058
Record name Propane-1,2-diyl bis(4-methylbenzene-1-sulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60434-71-1
Record name Propane-1,2-diyl bis(4-methylbenzene-1-sulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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